molecular formula C7H6N2O2S B1200261 2H-1,2,4-Benzothiadiazine-1,1-dioxide CAS No. 359-85-3

2H-1,2,4-Benzothiadiazine-1,1-dioxide

Cat. No. B1200261
CAS RN: 359-85-3
M. Wt: 182.2 g/mol
InChI Key: BBNGVMNBBLPZIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives employs various chemical strategies to introduce functional groups that modulate its activity. Advanced synthetic methodologies, including palladium-catalyzed direct C–H arylation, have been developed to efficiently create multiply arylated heteroarenes, including bioactive derivatives of benzothiadiazine dioxides. These methods facilitate the incorporation of diverse aryl groups, enhancing the compound's pharmacological profile (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is characterized by a benzothiadiazine core with two oxygen atoms at the 1,1-positions, which significantly affects its electronic properties and reactivity. This structure facilitates the formation of various derivatives with different functional groups attached to the core, altering its biological activity. Structural modifications often aim to enhance specific interactions with biological targets, improving the compound's efficacy and selectivity.

Chemical Reactions and Properties

2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including halogenation, nitration, and sulfonation, which introduce functional groups that influence its chemical behavior and biological activity. These reactions expand the chemical diversity of the benzothiadiazine dioxide derivatives, enabling the exploration of new pharmacological activities and the development of novel therapeutic agents (Chhabra & Shah, 2020).

Scientific Research Applications

“2H-1,2,4-Benzothiadiazine-1,1-dioxide” is a novel scaffold that has been the subject of various pharmacological studies . The compound has been found to have several biological activities, including:

  • Antimicrobial Activity : The compound has been reported to have antimicrobial properties .
  • Antiviral Activity : It has also been found to have antiviral properties .
  • Antihypertensive Activity : The compound has been used in the search for new antihypertensive drugs .
  • Antidiabetic Activity : It has been reported to have antidiabetic properties .
  • Anticancer Activity : The compound has been studied for its potential anticancer activity. Some molecules based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have shown significant anticancer activity, with IC50 values in the nanomolar range .
  • KATP Channel Activation : Derivatives of the compound have been tested as KATP channel agonists .
  • AMPA Receptor Modulators : The compound has been reported to have activity as an AMPA receptor modulator . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. Modulating these receptors can have implications in the treatment of neurological disorders.

  • Disinfectants : Some derivatives of the compound are useful as intermediates for the preparation of disinfectants . Disinfectants are substances that are applied to non-living objects to destroy microorganisms.

  • Mothproofing Agents : The compound can also be used in the synthesis of mothproofing agents . These are chemicals used to deter or kill moths, which can be harmful to stored clothing and other items.

  • Pickling Inhibitors : The compound can be used in the preparation of pickling inhibitors . Pickling inhibitors are used in metal processing to protect metal surfaces from the corrosive action of pickling acids.

  • Herbicides : The compound can be used in the synthesis of herbicides . Herbicides are substances used to control unwanted plants.

  • Ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators : The compound has been reported to have activity as an AMPA receptor modulator . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. Modulating these receptors can have implications in the treatment of neurological disorders .

  • Intermediates for the preparation of disinfectants : Some derivatives of the compound are useful as intermediates for the preparation of disinfectants . Disinfectants are substances that are applied to non-living objects to destroy microorganisms .

  • Mothproofing agents : The compound can also be used in the synthesis of mothproofing agents . These are chemicals used to deter or kill moths, which can be harmful to stored clothing and other items .

  • Pickling inhibitors : The compound can be used in the preparation of pickling inhibitors . Pickling inhibitors are used in metal processing to protect metal surfaces from the corrosive action of pickling acids .

  • Herbicides : The compound can be used in the synthesis of herbicides . Herbicides are substances used to control unwanted plants .

Safety And Hazards

The safety and hazards of 2H-1,2,4-Benzothiadiazine-1,1-dioxide have been discussed in several studies .

Future Directions

Future research directions for 2H-1,2,4-Benzothiadiazine-1,1-dioxide include the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates . Another study suggested the investigation of the antileishmanial potential and cytotoxicity of a series of 14 benzothiadiazine-1,1-dioxide derivatives .

properties

IUPAC Name

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGVMNBBLPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189467
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine-1,1-dioxide

CAS RN

359-85-3
Record name 4H-1,2,4-Benzothiadiazine, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
P De Tullio, B Becker, S Boverie… - Journal of medicinal …, 2003 - ACS Publications
3-(Alkylamino)-7-halo-4H-1,2,4-benzothiadiazine 1,1-dioxides were synthesized, and their activity on rat-insulin-secreting cells and rat aorta rings was compared to that of the K ATP …
Number of citations: 70 pubs.acs.org
S Chhabra, K Shah - Medicinal Chemistry Research, 2021 - Springer
The aim of this review is an attempt to highlight the progress in the chemistry and to present an outline of various pharmacological activities of 1,2,4-benzothiadiazine-1,1-dioxide ring. …
Number of citations: 8 link.springer.com
KS Etsè, G Zaragoza, KD Etsè - Journal of Molecular Structure, 2021 - Elsevier
We present in this study the synthesis and characterization of a new 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide. 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1…
Number of citations: 8 www.sciencedirect.com
B Pirotte, P De Tullio, X Florence, E Goffin… - Journal of medicinal …, 2013 - ACS Publications
The synthesis of diversely substituted 3-alkyl/aralkyl/arylamino-1,4,2-benzodithiazine 1,1-dioxides and 3-alkylaminopyrido[4,3-e]-1,4,2-dithiazine 1,1-dioxides is described. Their …
Number of citations: 13 pubs.acs.org
JW Chern, CP Ho, YH Wu, JG Rong… - Journal of …, 1990 - Wiley Online Library
Reactions of 2‐aminobenzenesulfonamide (1) with allyl, methyl, 2‐chloroethyl aor 3‐chloropropyl isocyanates gave 2‐(methylureido)‐, 2‐(allylureido)‐, 2‐(2′‐chloroethylureido)‐ and …
Number of citations: 7 onlinelibrary.wiley.com
S Boverie, MH Antoine, F Somers… - Journal of medicinal …, 2005 - ACS Publications
The present work explored 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides diversely substituted in the 7-position. Those compounds, structurally related to previously described …
Number of citations: 57 pubs.acs.org
P Francotte, P De Tullio, E Goffin… - Journal of medicinal …, 2007 - ACS Publications
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as potentiators of AMPA receptors. Attention was paid to the impact of the …
Number of citations: 72 pubs.acs.org
JG Topliss, MD Yudis - Journal of Medicinal Chemistry, 1972 - ACS Publications
394 Journal of Medicinal Chemistry, 1972, Vol. 15, No. 4 Topliss and Yudis ings18’19 and after treatment with an anticholinesterase agent in order to eliminate effects mediated by …
Number of citations: 55 pubs.acs.org
AP Larsen, P Francotte, K Frydenvang… - ACS Chemical …, 2016 - ACS Publications
Positive allosteric modulators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-type ionotropic glutamate receptors are promising compounds for treatment of …
Number of citations: 26 pubs.acs.org
F Varano, D Catarzi, V Colotta… - Archiv der …, 2014 - Wiley Online Library
Ionotropic glutamate receptor (iGluR) modulators, specially AMPA receptor antagonists, are potential tools for numerous therapeutic applications in neurological disorders, including …
Number of citations: 7 onlinelibrary.wiley.com

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